Trimethylsilyl trichloroacetate
Overview
Description
Trimethylsilyl trichloroacetate is a chemical compound with the molecular formula CCl3CO2Si(CH3)3. It is an organosilicon compound that is widely used in organic synthesis and various industrial applications. This compound is known for its reactivity and versatility, making it a valuable tool in chemical research and production.
Mechanism of Action
Target of Action
Trimethylsilyl trichloroacetate is a chemical compound with the molecular formula C5H9Cl3O2Si . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are the functional groups in organic compounds that can undergo silylation, a process where a silicon atom is introduced into a molecule .
Mode of Action
This compound acts by attaching a trimethylsilyl group to the target molecule. This process, known as silylation, increases the volatility and thermal stability of the target molecule, making it suitable for analysis by gas chromatography . The trimethylsilyl group from this compound replaces a hydrogen atom in the target molecule, resulting in a silyl ether .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the target molecules that have undergone silylation. The introduction of the trimethylsilyl group can alter the physical and chemical properties of these molecules, potentially affecting their behavior in biochemical reactions .
Pharmacokinetics
Given its use as a reagent in laboratory settings, it is likely that its bioavailability and pharmacokinetic properties would depend on the specific conditions of its use, including the nature of the target molecule and the medium in which the reaction takes place .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the changes to the target molecules that have undergone silylation. These changes can include increased volatility and thermal stability, which can affect the molecule’s behavior in subsequent reactions or analytical procedures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of moisture can lead to hydrolysis of the trimethylsilyl group, potentially affecting the efficiency of silylation . Additionally, the temperature and pH of the reaction medium can also impact the rate and extent of the silylation reaction .
Biochemical Analysis
Biochemical Properties
Trimethylsilyl trichloroacetate plays a significant role in biochemical reactions, particularly in the silylation of alcohols and amines. It interacts with various enzymes and proteins, facilitating the formation of trimethylsilyl ethers and amines. These interactions are crucial for protecting functional groups during chemical synthesis, thereby enhancing the stability and reactivity of the molecules involved .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause respiratory and skin irritation, indicating its potential impact on cellular function . The compound’s ability to modify cellular components can lead to changes in cell behavior and function, making it a valuable tool in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through silylation reactions. It binds to hydroxyl and amino groups, forming stable trimethylsilyl derivatives. This process protects the functional groups from unwanted reactions, thereby preserving the integrity of the molecules involved. The compound’s ability to inhibit or activate specific enzymes further enhances its utility in biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under controlled conditions, but it may degrade when exposed to moisture or extreme temperatures. Long-term studies have shown that it can maintain its protective properties for extended periods, making it suitable for prolonged biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it exhibits minimal toxicity and effectively protects functional groups in biochemical reactions. At higher doses, it can cause adverse effects such as respiratory and skin irritation. These findings highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in silylation reactions. It interacts with enzymes and cofactors to facilitate the formation of trimethylsilyl derivatives, which are crucial for protecting functional groups during metabolic processes. This interaction can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target areas, thereby enhancing its effectiveness in biochemical applications. The compound’s ability to penetrate cellular membranes further contributes to its widespread use in research .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting organelles involved in metabolic processes. It is directed to these compartments through targeting signals and post-translational modifications, which ensure its proper function and activity. This localization is essential for its role in protecting functional groups and facilitating biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl trichloroacetate can be synthesized through the reaction of trimethylsilanol with trichloroacetyl chloride. The reaction typically takes place in anhydrous conditions to prevent hydrolysis, and it is often carried out in an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl trichloroacetate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as alcohols or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of trichloroacetic acid or its derivatives.
Reduction: Reduction reactions typically produce trimethylsilanol or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of esters or amides, depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl trichloroacetate is widely used in scientific research due to its reactivity and versatility. It is employed in organic synthesis, particularly in the preparation of complex molecules. In biology, it is used as a derivatizing agent for the analysis of biomolecules. In medicine, it serves as an intermediate in the synthesis of pharmaceuticals. In industry, it is utilized in the production of various chemicals and materials.
Comparison with Similar Compounds
Trimethylsilyl chloride
Trimethylsilyl acetate
Trimethylsilanol
Trichloroacetic acid
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Properties
IUPAC Name |
trimethylsilyl 2,2,2-trichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIZQIKYAKUOBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20948314 | |
Record name | Trimethylsilyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25436-07-1 | |
Record name | Acetic acid, 2,2,2-trichloro-, trimethylsilyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25436-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl trichloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025436071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilyl trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20948314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl trichloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of trimethylsilyl trichloroacetate in organic synthesis?
A1: this compound serves as a versatile reagent for introducing the trichloromethyl (CCl3-) anion into organic molecules. This anion acts as a nucleophile, effectively adding to carbonyl groups in aldehydes and ketones. [, ] For example, reacting this compound with cyclohexenone in the presence of potassium fluoride leads to the formation of the corresponding trichloromethyl adduct via a 1,2-addition mechanism. []
Q2: Besides its role as a trichloromethyl anion source, does this compound have any other synthetic applications?
A2: Yes, under flash vacuum pyrolysis (FVP) conditions, this compound can act as a precursor for generating dichlorocarbene (CCl2). [] Dichlorocarbene is a highly reactive intermediate widely employed in various organic transformations.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C5H9Cl3O2Si, and its molecular weight is 235.56 g/mol. []
Q4: Are there any alternative reagents for introducing the trichloromethyl group compared to chloroform?
A4: Yes, this compound presents itself as a viable alternative to chloroform in synthesizing α-(trichloromethyl)-3-nitrobenzyl alcohol. [, ] This particular application highlights the reagent's utility in specific synthetic transformations.
Q5: How is this compound typically synthesized?
A5: The most common synthetic route for this compound involves a one-step silylation reaction. [] This reaction uses trichloroacetic acid and hexamethyldisiloxane in the presence of a catalytic amount of sulfuric acid. A more convenient alternative utilizes the reaction between sodium trichloroacetate and chlorotrimethylsilane, facilitated by 18-crown-6 in toluene. []
Q6: Does this compound exhibit any catalytic properties?
A6: While primarily known as a reagent, this compound has demonstrated utility as a catalyst in silylation reactions. [] It enables the efficient trimethylsilylation of various functional groups, including alcohols, amines, thiols, amides, and alkynes. []
Q7: Are there any computational studies on this compound?
A7: Researchers have conducted vibrational, structural, and electronic property investigations on this compound using computational methods. [] These studies provide insights into the molecule's characteristics and behavior.
Q8: What are the safety considerations associated with handling this compound?
A8: this compound is classified as acutely toxic via inhalation, skin contact, and eye exposure. [] It is crucial to handle this compound with extreme caution using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.
Q9: Can you describe an example where this compound facilitates the synthesis of a specific class of compounds?
A9: this compound plays a crucial role in synthesizing 3,3-dichloro-β-lactams. [] Reacting imines with this compound, promoted by diiron nonacarbonyl or microwave irradiation, affords these valuable heterocyclic compounds.
Q10: What is the historical context of this compound in organic chemistry?
A10: The use of this compound as a reagent in organic synthesis, particularly as a source of dichlorocarbene, was explored in the context of phase-transfer catalysis. [] This exploration marked a significant milestone in its historical development.
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